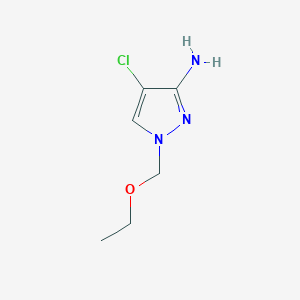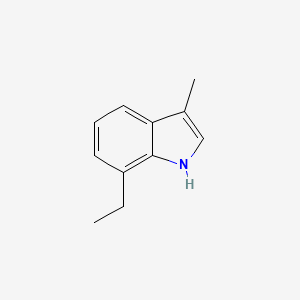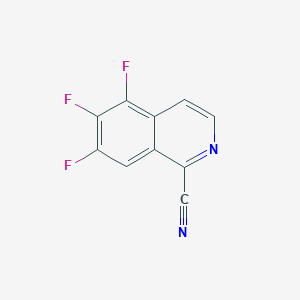![molecular formula C11H15F2NO B13195598 1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene](/img/structure/B13195598.png)
1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene is a chemical compound with the molecular formula C11H15F2NO and a molecular weight of 215.24 g/mol This compound is characterized by the presence of a benzene ring substituted with two fluorine atoms and an aminopentyl group linked via an ether bond
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene typically involves the reaction of 2,4-difluorophenol with 5-aminopentanol in the presence of a suitable base to form the ether linkage . The reaction is usually carried out under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to meet industrial standards.
化学反応の分析
Types of Reactions: 1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The compound can be reduced to form amine derivatives with different oxidation states.
Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Nitro or imine derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different substituents replacing the fluorine atoms.
科学的研究の応用
1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The aminopentyl group may facilitate binding to biological macromolecules, while the fluorine atoms can influence the compound’s electronic properties and reactivity .
類似化合物との比較
1-[(4-Aminopentyl)oxy]-2,4-difluorobenzene: Similar structure but with a different position of the aminopentyl group.
1-[(5-Aminopentyl)oxy]-3,5-difluorobenzene: Similar structure but with fluorine atoms at different positions on the benzene ring.
Uniqueness: 1-[(5-Aminopentyl)oxy]-2,4-difluorobenzene is unique due to the specific positioning of its functional groups, which can result in distinct chemical and biological properties. The presence of both fluorine atoms and an aminopentyl group allows for versatile reactivity and potential interactions with various targets.
特性
分子式 |
C11H15F2NO |
|---|---|
分子量 |
215.24 g/mol |
IUPAC名 |
5-(2,4-difluorophenoxy)pentan-1-amine |
InChI |
InChI=1S/C11H15F2NO/c12-9-4-5-11(10(13)8-9)15-7-3-1-2-6-14/h4-5,8H,1-3,6-7,14H2 |
InChIキー |
DHQNANDPTCPMKZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)F)OCCCCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Spiro[3.4]octane-5-sulfonyl chloride](/img/structure/B13195515.png)
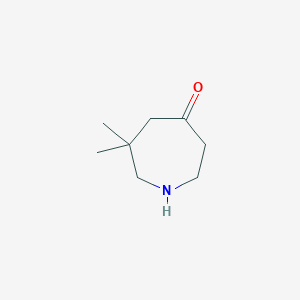

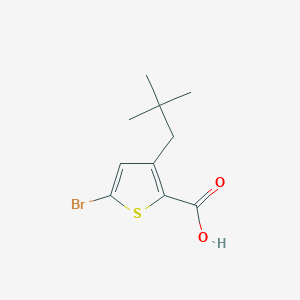
![Tert-butyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13195538.png)
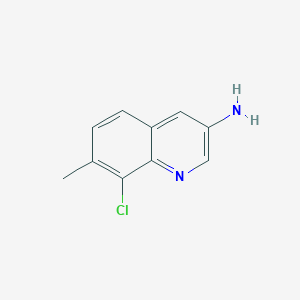
![2-(Bromomethyl)-2-propylbicyclo[2.2.1]heptane](/img/structure/B13195545.png)
![[1-(Fluoromethyl)cyclopentyl]benzene](/img/structure/B13195548.png)

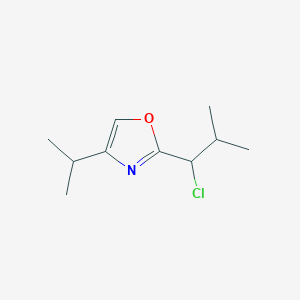
![3-[(1R,9R)-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-10-yl]benzoic acid](/img/structure/B13195574.png)
